1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFYEPKIMHSFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of imidazo[1,2-a]pyridine derivatives, including fluorinated variants such as 1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone, commonly proceeds via the condensation of 2-aminopyridines with α-haloketones or phenacyl bromides. The key step is a cyclization that forms the fused imidazo ring system. The fluorine atom is introduced either by starting with a fluorinated 2-aminopyridine or by subsequent substitution reactions on the imidazo[1,2-a]pyridine core.
Key Preparation Method: Two-Component Cyclization
- Substituted 2-aminopyridine: The pyridine ring bearing a fluorine substituent at the 8-position (corresponding to the 6-position of 2-aminopyridine before cyclization).
- Phenacyl bromide (or α-haloketone): Provides the ethanone group and facilitates cyclization.
- The base catalyst 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used for its strong basicity and steric hindrance, promoting efficient cyclization.
- A green solvent system of aqueous ethanol (1:1 v/v) is employed, enhancing solubility and environmental friendliness.
- Room temperature (ambient conditions).
- Reaction time typically ranges from 6 to 24 hours depending on substrate reactivity.
- The reaction yields for related imidazo[1,2-a]pyridine derivatives range from 72% to 94%.
- Electron-withdrawing substituents, such as fluorine, are well tolerated, providing moderate to high yields (72–79%).
Representative Reaction Scheme
| Step | Reactants | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 8-Fluoro-2-aminopyridine + Phenacyl bromide | DBU | Ethanol:Water (1:1) | Room temp | 6–24 | 72–79 | Cyclization to form imidazo[1,2-a]pyridine core with ethanone group |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amino group on the α-haloketone carbonyl, followed by intramolecular cyclization and elimination of the halide ion. The presence of DBU facilitates deprotonation and accelerates the cyclization step. The aqueous ethanol solvent mixture improves the solubility of both reactants and intermediates, enhancing reaction efficiency.
Alternative Synthetic Routes and Functionalization
- Groebke–Blackburn–Bienaymé Multicomponent Reaction: This three-component reaction involving 2-aminopyridine, an aldehyde, and an isocyanide can be adapted to synthesize imidazo[1,2-a]pyridines, though specific fluorinated derivatives require tailored substrates.
- Nucleophilic Aromatic Substitution: Fluorine atoms on the imidazo[1,2-a]pyridine ring can be introduced or replaced via nucleophilic aromatic substitution under basic conditions, enabling further functionalization.
- Copper-Catalyzed Couplings: Copper catalysts have been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, offering alternative pathways that may be optimized for fluorinated compounds.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core Reaction | Cyclization of 8-fluoro-2-aminopyridine with phenacyl bromide |
| Catalyst | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |
| Solvent | Aqueous ethanol (1:1 v/v) |
| Temperature | Room temperature (approx. 25 °C) |
| Reaction Time | 6–24 hours |
| Yield Range | 72–79% (depending on substituents and conditions) |
| Alternative Methods | Groebke–Blackburn–Bienaymé reaction, nucleophilic aromatic substitution, copper catalysis |
| Advantages | Mild conditions, environmentally friendly solvent, good yields |
| Limitations | Requires fluorinated starting materials, possible longer reaction times |
Research Findings and Practical Considerations
- The use of DBU as a catalyst in aqueous ethanol offers a green and efficient method for synthesizing this compound and related compounds with high atom economy (~66–73%).
- The method tolerates various electronic effects on the pyridine ring, allowing for diverse functionalization.
- The reaction avoids harsh conditions such as high temperatures or toxic solvents, making it suitable for scale-up.
- Analytical confirmation of the product includes melting point, IR spectroscopy, and NMR, ensuring structural integrity.
Chemical Reactions Analysis
1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The fluorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for potential therapeutic applications, including drug development for various diseases.
Industry: The compound’s stability and reactivity make it valuable in material synthesis and catalysis.
Mechanism of Action
The mechanism by which 1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its efficacy. The exact molecular targets and pathways depend on the specific application, but they often involve inhibition of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(Pyridin-3-yl)ethanone: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-(6-Fluoropyridin-3-yl)ethanone: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3-Substituted imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but differ in the substituents, affecting their biological activities and synthetic routes.
The presence of the fluorine atom in this compound makes it unique, enhancing its stability and biological activity compared to its analogs.
Biological Activity
1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone, also known as 3-acetyl-8-fluoroimidazo[1,2-a]pyridine, is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an imidazo[1,2-a]pyridine moiety with a fluorine substitution, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C9H7FN2O
- Molecular Weight : 178.16 g/mol
- CAS Number : 1443145-91-2
Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the electronic properties of the molecule, potentially increasing its reactivity and affinity for biological targets.
Enzyme Inhibition
One notable study demonstrated that related compounds exhibit inhibitory effects on Trypanosoma brucei methionyl-tRNA synthetase (MetRS), a crucial enzyme for protein synthesis in this parasite. The compound's structural features allow it to bind effectively to the enzyme's active site, leading to significant inhibition of T. brucei growth .
Pharmacological Activity
The pharmacological profile of this compound includes:
- Antiparasitic Activity : Compounds containing imidazo[1,2-a]pyridine scaffolds have shown promise in treating human African trypanosomiasis (HAT). The lead compounds derived from structure-guided design exhibited low toxicity to mammalian cells while effectively inhibiting T. brucei growth at low concentrations (EC50 values in the nanomolar range) .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains. The specific mechanism may involve disruption of bacterial protein synthesis or interference with cellular metabolism.
Case Studies and Research Findings
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that maintain the integrity of the imidazo[1,2-a]pyridine structure. Modifications at various positions on the ring can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
Q & A
Q. What are the recommended safety precautions when handling 1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone in laboratory settings?
- Methodological Answer: Due to its hazards (skin/eye irritation and respiratory toxicity), use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or aerosols. Store in sealed containers away from ignition sources, and dispose of waste via certified hazardous waste protocols .
Q. What synthetic methodologies are effective for introducing the ethanone group at the 3-position of imidazo[1,2-a]pyridine scaffolds?
- Methodological Answer: Friedel-Crafts acylation using acetyl chloride or acetic anhydride with Lewis acids (e.g., AlCl₃ or FeCl₃) is a key method. Optimize conditions (e.g., solvent choice, temperature) to avoid side reactions. For fluorinated derivatives, ensure anhydrous conditions to prevent hydrolysis of sensitive substituents .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound post-synthesis?
- Methodological Answer: Use H/C NMR to confirm proton environments and carbonyl resonance. IR spectroscopy identifies the acetyl C=O stretch (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry .
Advanced Research Questions
Q. How can computational methods like DFT predict dimerization sites or electronic properties of this compound derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps of fluorinated vs. non-fluorinated analogues to assess reactivity. Dimerization tendencies can be predicted by analyzing intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
Q. What strategies address contradictory biological activity data in fluorinated imidazo[1,2-a]pyridine derivatives, such as varying pLC₁₀₀ values with substituents?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., halogen position, electron-withdrawing/donating groups). Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity. Validate hypotheses via comparative assays under standardized conditions .
Q. How does the 8-fluoro substituent influence the electronic structure and reactivity of the imidazo[1,2-a]pyridine core?
- Methodological Answer: Fluorine’s electronegativity increases electron deficiency in the aromatic system, enhancing electrophilic substitution at the 6-position. Use cyclic voltammetry to measure redox potentials and compare with non-fluorinated analogues. Fluorine also stabilizes adjacent charges, affecting acid-base behavior in biological environments .
Q. What reaction conditions optimize the yield and purity of this compound while avoiding byproduct formation?
- Methodological Answer: Ultrasound-assisted synthesis (20–40 kHz) in PEG-400 improves reaction homogeneity and reduces time. Monitor reaction progress via TLC to terminate before over-acylation. Purify via column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol to remove unreacted intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
